molecular formula C20H14ClF3N4 B11379618 1-(3-chloro-4-methylphenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(3-chloro-4-methylphenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11379618
M. Wt: 402.8 g/mol
InChI Key: JUCPMWVJKQNXNL-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure includes a pyrazolo[3,4-b]pyridine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting with a pyridine derivative and a hydrazine derivative, cyclization can be induced under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution Reactions:

    Final Assembly: The final steps involve coupling the various fragments under controlled conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Scaling Up Reactions: Ensuring that reactions can be performed on a large scale with consistent results.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors in the body.

    Biological Research: The compound can be used to study biological pathways and mechanisms, providing insights into cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-4-methylphenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: shares similarities with other pyrazolo[3,4-b]pyridine derivatives, which also exhibit biological activity.

    Other Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often have unique chemical properties, such as increased lipophilicity and metabolic stability.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H14ClF3N4

Molecular Weight

402.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H14ClF3N4/c1-11-3-4-14(9-16(11)21)28-19-18(12(2)27-28)15(20(22,23)24)10-17(26-19)13-5-7-25-8-6-13/h3-10H,1-2H3

InChI Key

JUCPMWVJKQNXNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=NC=C4)C(F)(F)F)Cl

Origin of Product

United States

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